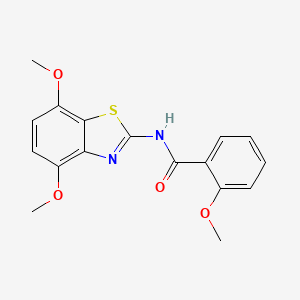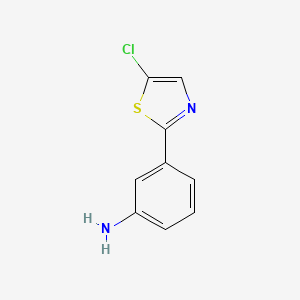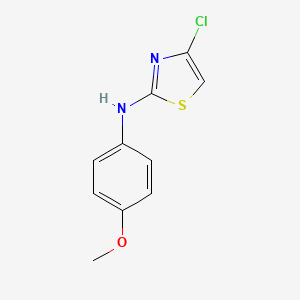
1-Chloro-4-cyclopentylbenzene
Vue d'ensemble
Description
1-Chloro-4-cyclopentylbenzene is an organic compound with the molecular formula C11H13Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a cyclopentyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopentylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of benzene with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-cyclopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 1-cyclopentylbenzene by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 1-Hydroxy-4-cyclopentylbenzene, 1-Amino-4-cyclopentylbenzene.
Oxidation: Cyclopentanone derivatives.
Reduction: 1-Cyclopentylbenzene.
Applications De Recherche Scientifique
1-Chloro-4-cyclopentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-chloro-4-cyclopentylbenzene involves its interaction with specific molecular targets. The chlorine atom and the cyclopentyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Chloro-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
1-Chloro-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a cyclopentyl group.
Uniqueness: 1-Chloro-4-cyclopentylbenzene is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic effects compared to other alkyl-substituted benzene derivatives.
Propriétés
IUPAC Name |
1-chloro-4-cyclopentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUHSLYUDNRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-[1,3-Phenylenebis(oxy)]di(cyclohexa-1,3-dien-1-amine)](/img/structure/B3301809.png)
![4-Methanesulfonyl-N-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propyl)-2-nitroaniline](/img/structure/B3301810.png)







![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3301862.png)

